

JNJ-28330835: A Comparative Analysis of a Selective Androgen Receptor Modulator

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Compound of Interest

Compound Name: **JNJ-28330835**

Cat. No.: **B1673012**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of experimental data on **JNJ-28330835**, a selective androgen receptor modulator (SARM). It objectively compares its performance with other relevant SARMs, supported by available preclinical data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and muscle-wasting therapeutics.

Comparative Performance of SARMs

The following tables summarize the quantitative data from preclinical studies on **JNJ-28330835** and other notable SARMs. These studies were conducted in rodent models and highlight the tissue-selective anabolic activity of these compounds.

Table 1: Effects of **JNJ-28330835** on Anabolic and Androgenic Tissues in Rats

Parameter	Model	Dosage	Outcome
Levator Ani Muscle Growth	Orchidectomized Rats	10 mg/kg	Stimulated maximal growth
Prostate Weight	Intact Rats	10 mg/kg	Reduced by a mean of 30%
Lean Body Mass	Orchidectomized Rats	Not specified	Prevented half of the loss associated with orchidectomy
Lean Body Mass Restoration	Aged Orchidectomized Rats	Not specified	Restored about 30% of lost lean mass

Data sourced from Allan GF, et al. Endocrine. 2007 Aug;32(1):41-51.[[1](#)]

Table 2: Comparative Efficacy of Alternative SARMs in Preclinical Models

Compound	Model	Dosage	Anabolic Effect (Levator Ani/Muscle)	Androgenic Effect (Prostate)
RAD140	Castrated Rats	0.3 mg/kg	Effects similar to sham-operated controls	Not stimulated at any given dose
LGD-3303	Castrated Rats	1 mg/kg	100% support of levator ani muscle	~20% stimulation of prostate
S-4	Castrated Rats	3 mg/kg/day	Fully restored levator ani weight	Partially restored prostate weight to < 20% of intact
BMS-564929	Castrated Rats	ED50 = 0.0009 mg/kg	125% efficacy compared to testosterone	ED50 = 0.14 mg/kg (160-fold selectivity for muscle)

Data compiled from various preclinical studies.[\[2\]](#)[\[3\]](#)

Experimental Protocols

General Protocol for SARM Administration in Rodent Models

This protocol outlines a general procedure for the oral or subcutaneous administration of SARMs to rodents, based on common practices in preclinical studies.

1. Animal Models:

- Male Sprague-Dawley or Wistar rats are commonly used.
- For studies on anabolic effects, orchidectomized (castrated) rats are often used to mimic a hypogonadal state.
- Age-matched, intact animals serve as controls.

2. Compound Preparation:

- SARMs are typically formulated in a vehicle suitable for the intended route of administration. Common vehicles include polyethylene glycol (PEG), corn oil, or a solution of 0.5% methylcellulose.
- The concentration of the SARM in the vehicle is calculated to deliver the desired dose in a specific volume (e.g., 1-5 mL/kg).

3. Administration:

- Oral Gavage: The compound is administered directly into the stomach using a gavage needle. This ensures accurate dosing.
- Subcutaneous Injection: The compound is injected into the loose skin, typically between the shoulder blades.
- Osmotic Pumps: For continuous administration over a longer period, osmotic pumps can be implanted subcutaneously.[\[4\]](#)

4. Dosing and Duration:

- Dosing can range from 0.03 mg/kg to 30 mg/kg per day, depending on the SARM and the study's objectives.[1][2]
- The duration of the study can vary from a few weeks to several months.

5. Outcome Measures:

- Anabolic Activity: The wet weight of the levator ani muscle is a primary indicator of anabolic effect.
- Androgenic Activity: The wet weight of the ventral prostate and seminal vesicles is measured to assess androgenic effects.
- Body Composition: Lean body mass and fat mass can be quantified using techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).[1]
- Bone Mineral Density: Measured using micro-computed tomography (μ CT) or DEXA to assess effects on bone health.

Specific Experimental Details for JNJ-28330835 (Allan et al., 2007)

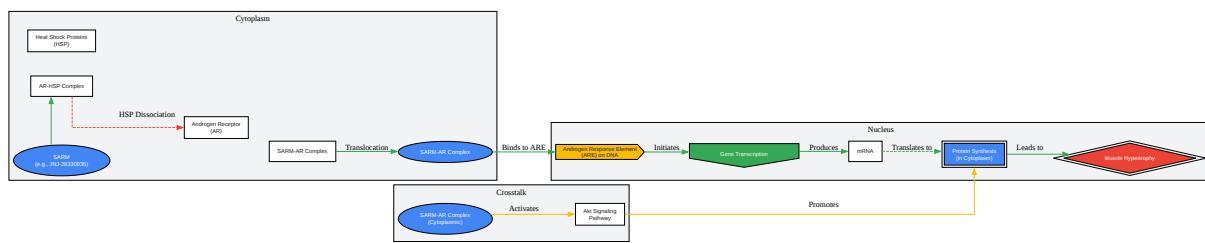
- Animal Model: Male rats.
- Administration: The route of administration was oral.[1]
- Key Experiments:
 - Anabolic and Androgenic Activity: The effects on the levator ani muscle and prostate weight were assessed in both intact and orchidectomized rats.[1]
 - Body Composition: MRI was used to monitor changes in lean body mass in orchidectomized and aged orchidectomized rats.[1]
 - Bone Turnover: The study also investigated the effects on markers of osteoclast and osteoblast activity.[1]

- Sexual Behavior: An experiment was conducted in ovariectomized female rats to assess the compound's effect on sexual preference.[1]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway in Skeletal Muscle

The following diagram illustrates the general mechanism of action of androgens and SARMs in skeletal muscle cells. Upon binding to the androgen receptor (AR) in the cytoplasm, the ligand-AR complex translocates to the nucleus. Inside the nucleus, it binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes that promote muscle protein synthesis and hypertrophy. Androgens can also engage in crosstalk with other signaling pathways, such as the Akt pathway, to further enhance their anabolic effects.[5][6][7]

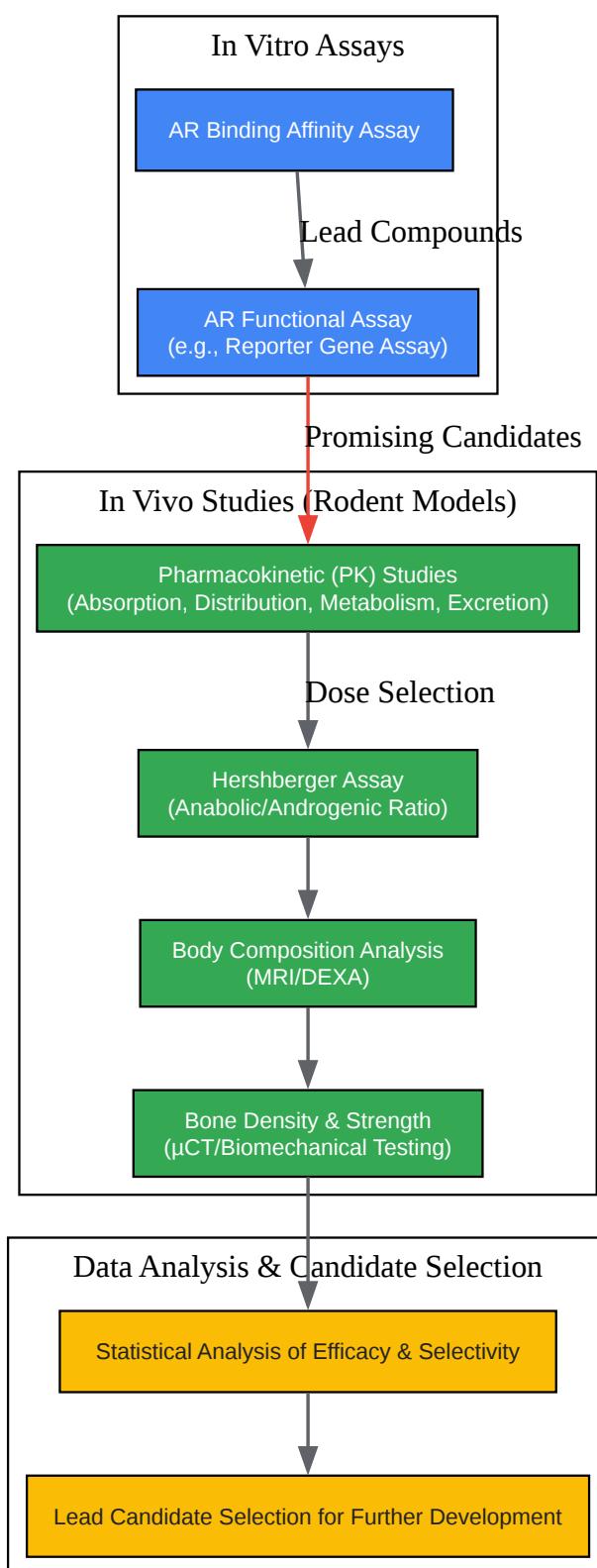


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Caption: Androgen Receptor (AR) signaling pathway in skeletal muscle.

Experimental Workflow for Preclinical SARM Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel SARM, from initial screening to in vivo efficacy studies.



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Caption: Preclinical evaluation workflow for a novel SARM.

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